molecular formula C13H20N2O4 B1332790 3,4,5-Triethoxybenzohydrazide CAS No. 379254-36-1

3,4,5-Triethoxybenzohydrazide

Cat. No.: B1332790
CAS No.: 379254-36-1
M. Wt: 268.31 g/mol
InChI Key: VAJDYADVRMKUIC-UHFFFAOYSA-N
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Description

3,4,5-Triethoxybenzohydrazide is an organic compound with the molecular formula C11H18N2O4 It is a derivative of benzoic acid, where the benzene ring is substituted with three ethoxy groups at the 3, 4, and 5 positions and a hydrazide group at the carboxyl position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,4,5-Triethoxybenzohydrazide typically involves the following steps:

    Esterification: The starting material, 3,4,5-triethoxybenzoic acid, is esterified using methanol in the presence of a strong acid catalyst such as sulfuric acid to form the corresponding methyl ester.

    Hydrazinolysis: The methyl ester is then reacted with hydrazine hydrate under reflux conditions to yield this compound.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions: 3,4,5-Triethoxybenzohydrazide can undergo various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding oxides or other derivatives.

    Reduction: The hydrazide group can be reduced to form amines.

    Substitution: The ethoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium ethoxide or potassium tert-butoxide.

Major Products:

    Oxidation: Products may include 3,4,5-triethoxybenzoic acid derivatives.

    Reduction: Products may include 3,4,5-triethoxybenzylamine.

    Substitution: Products depend on the substituent introduced, such as 3,4,5-trimethoxybenzohydrazide if methoxy groups are introduced.

Scientific Research Applications

3,4,5-Triethoxybenzohydrazide has several applications in scientific research:

    Medicinal Chemistry: It is used in the synthesis of various pharmacologically active compounds, including potential anticancer and antimicrobial agents.

    Materials Science: It can be used in the development of photochromic and fluorescent materials.

    Biological Studies: It is employed in studies involving enzyme inhibition and protein binding due to its hydrazide functionality.

Comparison with Similar Compounds

    3,4,5-Trimethoxybenzohydrazide: Similar structure but with methoxy groups instead of ethoxy groups.

    3,4,5-Trichlorobenzohydrazide: Similar structure but with chloro groups instead of ethoxy groups.

Uniqueness: 3,4,5-Triethoxybenzohydrazide is unique due to the presence of ethoxy groups, which can influence its solubility, reactivity, and biological activity compared to its methoxy and chloro analogs.

Properties

IUPAC Name

3,4,5-triethoxybenzohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2O4/c1-4-17-10-7-9(13(16)15-14)8-11(18-5-2)12(10)19-6-3/h7-8H,4-6,14H2,1-3H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VAJDYADVRMKUIC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=CC(=C1OCC)OCC)C(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70365835
Record name 3,4,5-triethoxybenzohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70365835
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

268.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

379254-36-1
Record name 3,4,5-triethoxybenzohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70365835
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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